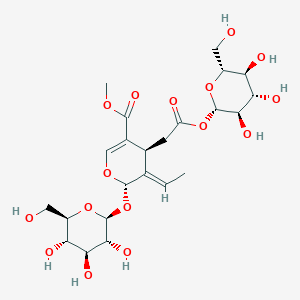
Methyl glucooleoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl glucooleoside can be synthesized through the acid-catalyzed transformation of cellulose into methyl glucosides. This process involves the use of methanol and several acid catalysts under mild conditions (≤473 K). Among the catalysts examined, H3PW12O40 provides the highest turnover number for the formation of methyl glucosides .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of acid catalysts and methanol to convert cellulose into methyl glucosides. The reaction conditions are optimized to achieve high yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl glucooleoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives, while reduction can yield reduced forms of this compound.
Aplicaciones Científicas De Investigación
Methyl glucooleoside has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various industrial products and materials .
Mecanismo De Acción
The mechanism of action of methyl glucooleoside involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl glucooleoside can be compared with other similar compounds, such as:
Oleuropein: A secoiridoid found in olive leaves with antioxidant and antimicrobial properties.
Methylcellulose: A cellulose derivative used in biomedical applications.
Ethylcellulose: Another cellulose derivative with similar properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure and properties, which make it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C23H34O16 |
|---|---|
Peso molecular |
566.5 g/mol |
Nombre IUPAC |
methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H34O16/c1-3-8-9(4-13(26)38-22-18(31)16(29)14(27)11(5-24)36-22)10(20(33)34-2)7-35-21(8)39-23-19(32)17(30)15(28)12(6-25)37-23/h3,7,9,11-12,14-19,21-25,27-32H,4-6H2,1-2H3/b8-3+/t9-,11+,12+,14+,15+,16-,17-,18+,19+,21-,22-,23-/m0/s1 |
Clave InChI |
QYTFUUGRKFACBM-MHESFOKOSA-N |
SMILES isomérico |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


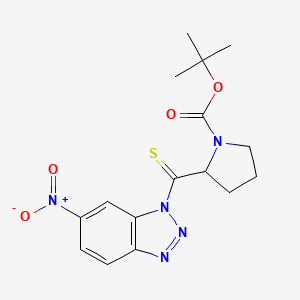
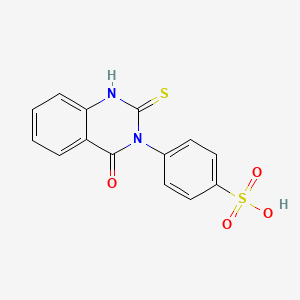

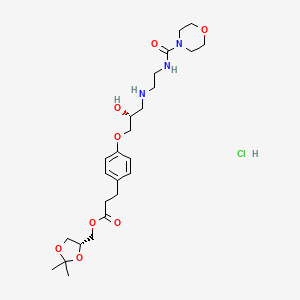
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)

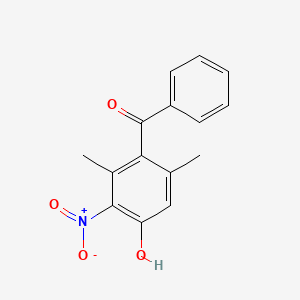
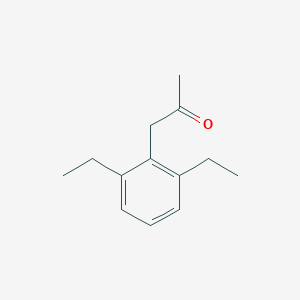


![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)


![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
